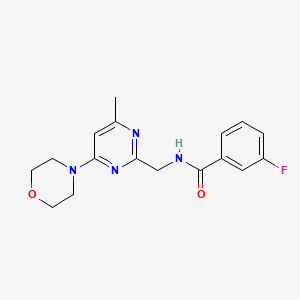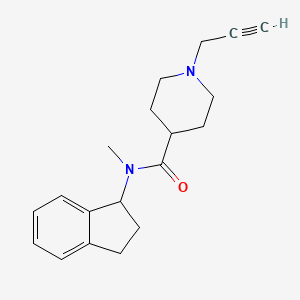
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-Nitroso-Rasagiline” is chemically known as "®-N-(2,3-dihydro-1H-inden-1-yl)-N-(prop-2-yn-1-yl)nitrous amide" . It’s supplied with detailed characterization data compliant with regulatory guidelines .
Synthesis Analysis
There are studies on the synthesis of 2,3-dihydro-1H-inden-1-one derivatives . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of a similar compound, 1H-Indene, 2,3-dihydro-1,3-dimethyl-, has been analyzed . Its molecular weight is 146.2289 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,3-dihydro-1H-inden-1-yl)methanamine, have been analyzed . It has a molecular weight of 147.22 and is a liquid at room temperature .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
The compound AKOS034587698 has been investigated for its antibacterial and antifungal activities. Researchers synthesized derivatives of this compound using methods such as grinding, stirring, and ultrasound irradiation. These derivatives were then tested against various microorganisms, including Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and fungal agents (Aspergillus niger and Candida albicans). Most of the synthesized compounds exhibited potent antibacterial action with broad-spectrum activity. Additionally, some compounds demonstrated strong antifungal properties against A. niger and C. albicans .
Medicinal Chemistry and Drug Development
AKOS034587698’s structure, which includes a 2,3-dihydro-1H-inden-1-one moiety, suggests potential pharmacological properties. Similar compounds have shown activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease effects. Researchers may explore AKOS034587698 and its derivatives further for drug development and therapeutic applications .
Chemical Biology
The compound’s unique structure makes it interesting for chemical biology studies. Researchers can investigate its interactions with biological macromolecules, cellular pathways, and potential targets. Understanding its mode of action could lead to novel therapeutic strategies or insights into cellular processes.
Materials Science
AKOS034587698’s properties may also be relevant in materials science. Researchers could explore its use as a building block for designing functional materials, such as polymers, nanoparticles, or coatings. Its structural features may contribute to specific material properties or applications.
Large Language Models (LLMs) and Text Analysis
In the context of large language models (LLMs), compounds like AKOS034587698 can be analyzed for their textual representations. LLMs have revolutionized how text and other data modalities (including molecular structures) are handled. Researchers can use LLMs to extract information, predict properties, and augment scientific discovery processes .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHHLQEONATID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2455537.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)

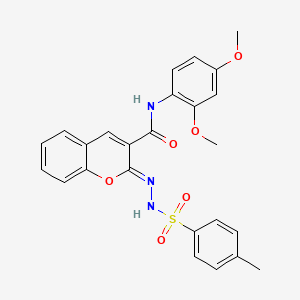
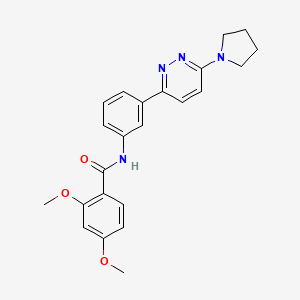


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)
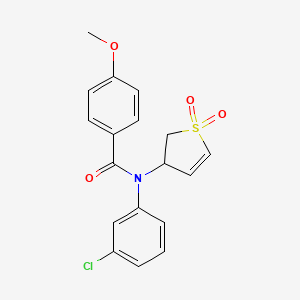
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)


![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
